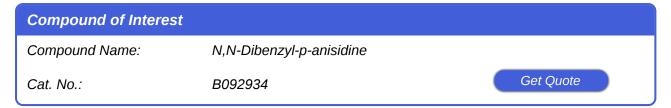


Synthesis and Characterization of N,N-Dibenzylp-anisidine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **N,N-Dibenzyl-p-anisidine**, a tertiary aromatic amine with applications as a chemical intermediate. This document details a feasible synthetic protocol, outlines the expected analytical and spectroscopic properties, and presents this information in a clear and accessible format for researchers in organic synthesis and medicinal chemistry.

Introduction

N,N-Dibenzyl-p-anisidine, also known as N,N-dibenzyl-4-methoxyaniline, is a chemical compound belonging to the class of tertiary aromatic amines.[1] Its structure features a p-anisidine core with two benzyl groups attached to the nitrogen atom. The presence of the electron-donating methoxy group and the sterically bulky benzyl groups influences its chemical reactivity and physical properties.[1] This compound serves as a valuable intermediate in organic synthesis, potentially in the development of more complex molecules. This guide provides a detailed experimental protocol for its preparation via nucleophilic substitution and a summary of its key characterization data.

Synthesis of N,N-Dibenzyl-p-anisidine



The synthesis of **N,N-Dibenzyl-p-anisidine** is typically achieved through the N-alkylation of p-anisidine with a benzyl halide, such as benzyl chloride or benzyl bromide. The following protocol describes a general and effective method for this transformation.

Experimental Protocol: N-Alkylation of p-Anisidine

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- p-Anisidine
- · Benzyl Chloride
- Potassium Carbonate (K2CO3), anhydrous
- Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous
- Ethyl acetate (EtOAc)
- Brine (saturated aqueous NaCl solution)
- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
- · Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:



- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-anisidine (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile or DMF.
- Addition of Benzyl Chloride: While stirring the suspension, add benzyl chloride (2.2 eq) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux (for acetonitrile, approx. 82°C) and maintain it for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter off
 the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator
 to remove the solvent.
- Extraction: Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: The crude N,N-Dibenzyl-p-anisidine can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system such as ethanol/water.

Characterization Data

The successful synthesis of **N,N-Dibenzyl-p-anisidine** can be confirmed through various analytical and spectroscopic techniques. The expected data are summarized in the table below.



| Property | Data | |
|--|---|--|
| Molecular Formula | C21H21NO | |
| Molecular Weight | 303.4 g/mol [2] | |
| Appearance | Expected to be a solid at room temperature. | |
| Melting Point | Not consistently reported, but expected for a crystalline solid of this molecular weight. | |
| ¹ H NMR (CDCl ₃ , 400 MHz) | δ (ppm): 7.40-7.20 (m, 10H, Ar-H of benzyl), 7.00-6.80 (m, 4H, Ar-H of anisidine), 4.3 (s, 4H, N-CH ₂), 3.8 (s, 3H, O-CH ₃). Note: These are typical values and may vary.[1] | |
| ¹³ C NMR (CDCl₃, 100 MHz) | δ (ppm): ~152 (C-O), ~145 (C-N), 140-110 (Aromatic C), ~55 (O-CH ₃), ~54 (N-CH ₂). Note: These are typical values and may vary. | |
| Mass Spectrometry (GC-MS) | m/z (%): 303 [M]+, 212 [M-C ₇ H ₇]+, 91 [C ₇ H ₇]+ (base peak). Note: Fragmentation pattern is predicted based on typical behavior of N-benzyl compounds. | |

Workflow and Diagrams Synthesis Workflow

The synthesis of **N,N-Dibenzyl-p-anisidine** follows a straightforward workflow from readily available starting materials.

Figure 1. Synthesis workflow for **N,N-Dibenzyl-p-anisidine**.

Conclusion

This technical guide provides a practical and in-depth resource for the synthesis and characterization of **N,N-Dibenzyl-p-anisidine**. The detailed experimental protocol, compiled characterization data, and clear workflow diagram are intended to support researchers in the successful preparation and identification of this versatile chemical intermediate.



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